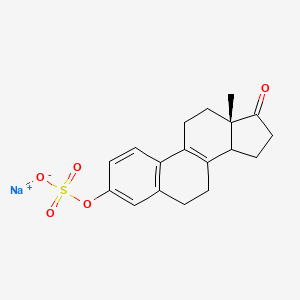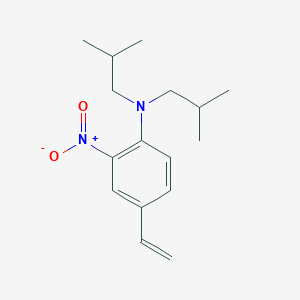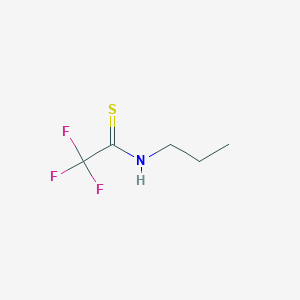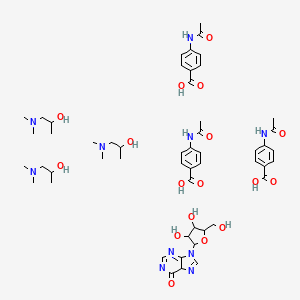
Delta8,9-Dehydroestrone sodium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta8,9-Dehydroestrone sodium sulfate is a naturally occurring estrogen found in horses. It is closely related to equilin, equilenin, and estrone, and is a minor constituent (3.5%) of conjugated estrogens such as Premarin . This compound is known for its unique pharmacological profile and tissue-selective estrogenic activity, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of Delta8,9-Dehydroestrone sodium sulfate involves the chemical modification of estroneIndustrial production methods often employ advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for the separation and identification of the compound .
Analyse Chemischer Reaktionen
Delta8,9-Dehydroestrone sodium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8,9-dehydro-17β-estradiol, an important active metabolite.
Reduction: Reduction reactions can convert the compound back to its parent estrone form.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically other estrogenic compounds with varying degrees of biological activity .
Wissenschaftliche Forschungsanwendungen
Delta8,9-Dehydroestrone sodium sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of estrogenic activity and the development of synthetic estrogens.
Wirkmechanismus
Delta8,9-Dehydroestrone sodium sulfate exerts its effects by binding to estrogen receptors in various tissues. This binding activates specific molecular pathways that regulate gene expression and cellular functions. The compound is metabolized to 8,9-dehydro-17β-estradiol, which further enhances its estrogenic activity . The tissue-selective nature of this compound allows it to exert beneficial effects on bone and cardiovascular health while minimizing adverse effects on other tissues .
Vergleich Mit ähnlichen Verbindungen
Delta8,9-Dehydroestrone sodium sulfate is unique due to its specific double bond configuration and sulfation. Similar compounds include:
Equilin: Another estrogen found in horses, known for its potent estrogenic activity.
Equilenin: Similar to equilin but with a different double bond configuration.
The uniqueness of this compound lies in its distinct pharmacological profile and tissue-selective activity, making it a valuable compound for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C18H19NaO5S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
sodium;[(13S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,18-;/m0./s1 |
InChI-Schlüssel |
LLUMKBPKZHXWDL-IXKLIVBYSA-M |
Isomerische SMILES |
C[C@]12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate](/img/structure/B14799984.png)
![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)

![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)

![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)

